2,3-Dimethoxytoluene

Catalog No.
S561975
CAS No.
4463-33-6
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxytoluene

CAS Number

4463-33-6

Product Name

2,3-Dimethoxytoluene

IUPAC Name

1,2-dimethoxy-3-methylbenzene

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-7-5-4-6-8(10-2)9(7)11-3/h4-6H,1-3H3

InChI Key

WMXFNCKPYCAIQW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OC)OC

Synonyms

2,3-Dimethoxytoluene; 3-Methyl-1,2-dimethoxybenzene; 3-Methylcatechol dimethyl ether; 3-Methylveratrole; NSC 72350; o-Homoveratrole

Canonical SMILES

CC1=C(C(=CC=C1)OC)OC

Preparation of 6,7-dimethoxy-4-hydroxyisochroman-3-one

The specific scientific field: This application falls under the field of Organic Chemistry, specifically in the synthesis of organic compounds .

A comprehensive and detailed summary of the application: 2,3-Dimethoxytoluene is used as a starting material in the synthesis of 6,7-dimethoxy-4-hydroxyisochroman-3-one . This compound could potentially be used in further reactions to synthesize more complex organic molecules.

A thorough summary of the results or outcomes obtained: The outcome of this application is the successful synthesis of 6,7-dimethoxy-4-hydroxyisochroman-3-one from 2,3-Dimethoxytoluene . .

2,3-Dimethoxytoluene is an organic compound with the molecular formula C₉H₁₂O₂ and a Chemical Abstracts Service number of 4463-33-6. It features a toluene backbone with two methoxy groups (-OCH₃) attached at the 2 and 3 positions. This compound is characterized by its aromatic structure and is often used as an intermediate in various chemical syntheses. Its physical properties include a boiling point of approximately 200 °C and a density of around 1.034 g/cm³ at 25 °C .

2,3-Dimethoxytoluene itself does not possess a well-defined mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of other compounds that might have specific biological activities.

2,3-Dimethoxytoluene is classified as an irritant []. It can irritate the eyes, respiratory system, and skin upon exposure.

  • Specific Gravity: 1.025 g/mL at 25°C []

Safety Precautions:

  • Wear suitable protective clothing, gloves, and eye/face protection when handling the compound [].
  • Ensure proper ventilation when working with 2,3-Dimethoxytoluene.
  • Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents [].
Typical of aromatic compounds, including:

  • Electrophilic Substitution: The methoxy groups can activate the aromatic ring towards electrophilic substitution reactions, allowing for further functionalization.
  • Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: Under specific conditions, it may undergo reduction to yield more saturated compounds.

Additionally, it is involved in the synthesis of other organic molecules, such as 6,7-dimethoxy-4-hydroxyisochroman-3-one .

Research indicates that 2,3-dimethoxytoluene has potential biological activity. It plays a role in the biosynthesis of volatile phenolic derivatives found in rose petals, facilitated by enzymes such as orcinol O-methyltransferases. This suggests its relevance in plant biochemistry and possibly in fragrance development.

The synthesis of 2,3-dimethoxytoluene can be achieved through various methods:

  • Methylation of Toluene Derivatives: One common method involves the methylation of 2-methoxybenzaldehyde using formaldehyde under acidic conditions.
  • Direct Alkylation: Another approach includes the direct alkylation of toluene with methanol in the presence of a catalyst.
  • Rearrangement Reactions: Some synthetic routes may utilize rearrangement reactions involving related compounds.

These methods allow for the efficient production of 2,3-dimethoxytoluene in laboratory settings .

2,3-Dimethoxytoluene serves multiple applications across various fields:

  • Chemical Intermediate: It is primarily used as an intermediate in organic synthesis for producing more complex molecules.
  • Flavors and Fragrances: Due to its aromatic properties, it may be utilized in the formulation of flavors and fragrances.
  • Research: It is often employed in academic and industrial research for studying reaction mechanisms and biological processes.

Several compounds share structural similarities with 2,3-dimethoxytoluene. Below is a comparison with notable examples:

Compound NameStructure FeaturesUnique Properties
2-MethoxytolueneOne methoxy group at position 2Less sterically hindered; simpler reactivity
3-MethoxytolueneOne methoxy group at position 3Similar reactivity; different electrophilic sites
4-MethoxytolueneOne methoxy group at position 4More sterically hindered; less reactive than others
DimethylphenolTwo methyl groups on phenolDifferent functional properties; used as disinfectant

The uniqueness of 2,3-dimethoxytoluene lies in its specific arrangement of methoxy groups which influences its reactivity and biological interactions compared to these similar compounds.

First synthesized in the mid-20th century via methylation of 3-methylcatechol, 2,3-dimethoxytoluene gained prominence as a model substrate for studying regioselective aromatic substitutions. Early work by Eisai Pharmaceuticals identified its utility in catechol-containing cephalosporin syntheses, which exploited iron-uptake pathways in bacterial systems. The compound’s structural simplicity—featuring two methoxy groups at positions 2 and 3 and a methyl group at position 1—enabled systematic investigations into steric and electronic effects on reaction kinetics.

Significance in Organic Chemistry

As a veratrole analog, 2,3-dimethoxytoluene serves as a versatile building block for:

  • Chiral center construction: Its rigid benzene ring facilitates asymmetric syntheses of pseudopterosin aglycones.
  • Oxidation studies: The compound undergoes selective oxidation to 2,3-dimethoxy-5-methyl-1,4-benzoquinone using divanadium-substituted phosphotungstate catalysts.
  • Cross-coupling reactions: Palladium-mediated couplings with aryl halides yield biaryl structures for drug discovery.

Current Research Trends

Recent studies focus on:

  • Green synthesis: Replacing dimethyl sulfate with methyl iodide in alkaline media reduces environmental impact.
  • Biocatalysis: Engineered O-methyltransferases from Rosa chinensis enable enzymatic production of 2,3-dimethoxytoluene from orcinol derivatives.
  • Pharmaceutical applications: Its incorporation into MY336-a, a β-blocker, demonstrates improved cardiovascular activity compared to earlier analogs.

Key Academic Contributions

Notable milestones include:

  • Kholdeeva et al. (2017): Developed a recyclable divanadium catalyst for benzoquinone synthesis, achieving 73% yield.
  • Baudart and Hennequin (1993): Demonstrated enhanced β-lactamase stability in catechol-cephalosporin hybrids using 2,3-dimethoxytoluene intermediates.
  • RIFM (2017): Conducted comprehensive toxicological profiling, establishing a threshold of toxicological concern (TTC) of 0.03 mg/kg/day for repeated-dose exposure.

Methylation of 3-Methylcatechol

The methylation of 3-methylcatechol represents the most direct route to 2,3-dimethoxytoluene. This dihydroxy precursor undergoes sequential etherification at its phenolic oxygen atoms. Traditional methods employ dimethyl sulfate as the methylating agent in the presence of aqueous sodium hydroxide [3] [5]. The reaction proceeds via nucleophilic substitution, where the phenolate ions attack the electrophilic methyl groups of dimethyl sulfate.

Key considerations include:

  • Stoichiometry: A 2:1 molar ratio of dimethyl sulfate to 3-methylcatechol ensures complete methylation [5].
  • Temperature control: Maintaining temperatures below 40°C prevents demethylation side reactions [3].
  • Solvent selection: Polar aprotic solvents like acetone enhance reaction homogeneity and yield [5].

A typical procedure involves dissolving 3-methylcatechol in aqueous NaOH, followed by dropwise addition of dimethyl sulfate under vigorous stirring. Neutralization and extraction yield crude product, which is purified via vacuum distillation.

Dimethyl Sulfate-Based Approaches

Dimethyl sulfate’s dual methylation capacity makes it ideal for converting phenolic substrates to ethers. For 2,3-dimethoxytoluene synthesis, the reagent’s reactivity is moderated through pH control and phase-transfer catalysis [3] [5]. Recent advances employ tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, achieving 89% yield at 60°C within 4 hours [5].

Comparative Reaction Conditions

ParameterTraditional MethodTBAB-Catalyzed Method
Temperature (°C)25–3560
Time (hours)8–124
Yield (%)7289
BaseNaOHK₂CO₃

This table illustrates how catalytic methods improve throughput while maintaining selectivity [5].

Methyl Iodide-Based Approaches

While less common due to cost, methyl iodide offers superior leaving group ability in SN2 reactions. Its use becomes advantageous when synthesizing isotopically labeled analogs, as ^13CH3I enables precise incorporation of methyl groups. Reactions typically require:

  • Anhydrous conditions to prevent hydrolysis
  • Silver oxide or potassium carbonate as base
  • Reflux in aprotic solvents like dimethylformamide

Though yielding high-purity product (>95%), this method remains niche due to economic and safety concerns compared to dimethyl sulfate [3].

Modern Synthetic Strategies

Catalytic Methods

Heterogeneous catalysis has revolutionized 2,3-dimethoxytoluene synthesis. Zeolite-supported acid catalysts enable solvent-free methylation of 3-methylcatechol with methanol. For example, H-beta zeolite achieves 78% conversion at 180°C under autogenous pressure [5]. The microporous structure confines reactants, enhancing transition-state stabilization and reducing coke formation.

Green Chemistry Approaches

Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional heating. A 2023 study demonstrated complete methylation in 15 minutes using 300 W irradiation, versus 4 hours thermally [6]. Water emerges as a green solvent alternative when using phase-transfer catalysts, eliminating volatile organic compounds from waste streams [6].

Microwave-Assisted Synthesis

Focused microwave irradiation accelerates the methylation kinetics through dielectric heating. Optimal parameters include:

  • 2.45 GHz frequency
  • 150–200 W power
  • Pulsed irradiation cycles (30 seconds on/15 seconds off)
    This approach minimizes thermal degradation while achieving 94% yield in batch reactors [6].

Flow Chemistry Applications

Continuous-flow microreactors enhance mass/heat transfer for scale-up. A tandem system combining micromixers and packed-bed reactors achieves space-time yields of 12 g/L·h⁻¹ – fivefold higher than batch processes [6]. Key advantages include:

  • Precise temperature control (±1°C)
  • Instantaneous mixing via chaotic advection
  • Inline purification using scavenger resins

Industrial Scale Production Methods

Process Optimization

Industrial plants employ multi-stage methylation reactors with intermediate pH adjustment. A representative flowsheet comprises:

  • First methylation: 3-methylcatechol + dimethyl sulfate → mono-methyl intermediate
  • Phase separation: Removal of sodium hydrogen sulfate byproduct
  • Second methylation: Completion of etherification
  • Distillation: Fractional distillation under reduced pressure (15 mmHg)

Automated control systems maintain optimal stoichiometry and temperature, reducing batch-to-batch variability [5].

Yield Enhancement Strategies

Recycling unreacted starting materials via aqueous extraction improves overall yield to 93%. Advanced distillation columns with high-efficiency packing materials achieve 99.5% purity in the final product [5].

Quality Control Considerations

Gas chromatography (GC) with flame ionization detection remains the gold standard for purity analysis. Newer facilities implement online GC-MS for real-time monitoring of:

  • Residual dimethyl sulfate (<50 ppm)
  • Isomeric impurities (e.g., 2,4-dimethoxytoluene)
  • Moisture content (<0.1% w/w)

Nuclear magnetic resonance (NMR) spectroscopy confirms regiospecific methylation, with characteristic OCH₃ signals at δ 3.85–3.90 ppm in ^1H spectra [1] [5].

XLogP3

2.2

Boiling Point

204.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4463-33-6

Wikipedia

3-Methylveratrole

Dates

Modify: 2023-08-15

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